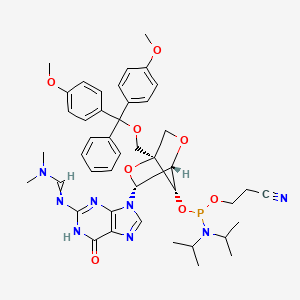
LNA-G amidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Locked Nucleic Acid Guanine Amidite, commonly referred to as LNA-G amidite, is a modified nucleoside used in the synthesis of oligonucleotides. Locked Nucleic Acids are a class of conformationally restricted nucleic acid analogues where the ribonucleoside is linked between the 2’-oxygen and the 4’-carbon atoms with a methylene unit . This structural modification enhances the binding affinity and thermal stability of oligonucleotides containing Locked Nucleic Acids towards complementary DNA and RNA .
Méthodes De Préparation
LNA-G amidite can be synthesized using standard phosphoramidite chemistry. The process involves the following steps :
Protection of Hydroxy Groups: The hydroxy groups of the nucleoside are protected to prevent undesired side reactions.
Phosphitylation: The protected nucleoside is treated with phosphorodiamidite under the catalytic action of a weak acid to form the phosphoramidite.
Coupling: The phosphoramidite is coupled to the 5’-OH group of the growing oligonucleotide chain.
Oxidation: The phosphite triester is oxidized to form the phosphate triester.
Deprotection: The protecting groups are removed to yield the final this compound.
Industrial production methods involve automated DNA synthesizers, which allow for the efficient and scalable synthesis of this compound .
Analyse Des Réactions Chimiques
LNA-G amidite undergoes several types of chemical reactions, including :
Oxidation: The phosphite triester formed during the coupling step is oxidized to a phosphate triester using iodine oxidation procedures.
Substitution: The protected nucleoside can undergo substitution reactions to introduce various functional groups.
Hydrolysis: The amidite can be hydrolyzed to remove protecting groups and yield the final product.
Common reagents used in these reactions include phosphorodiamidite, iodine, and various protecting groups . The major products formed from these reactions are the desired oligonucleotides containing this compound.
Applications De Recherche Scientifique
LNA-G amidite has a wide range of scientific research applications, including :
Chemistry: Used in the synthesis of oligonucleotides for various chemical applications.
Biology: Employed in the study of gene expression and regulation, as well as in the development of molecular probes.
Medicine: Investigated for its potential in antisense drug development and gene therapy.
Industry: Utilized in the production of diagnostic assays and therapeutic oligonucleotides.
Mécanisme D'action
The mechanism of action of LNA-G amidite involves its incorporation into oligonucleotides, which enhances the binding affinity and thermal stability of the resulting oligonucleotides towards complementary DNA and RNA . This increased stability is due to the conformational restriction imposed by the methylene bridge, which enhances base stacking interactions and local organization of the phosphate backbone .
Comparaison Avec Des Composés Similaires
LNA-G amidite is unique compared to other nucleoside phosphoramidites due to its conformational restriction and enhanced binding affinity . Similar compounds include:
Morpholino: Another nucleic acid analogue used in antisense applications.
2’-O-Methyl RNA: Modified RNA with a methoxy group at the 2’ position.
Phosphorothioate DNA: DNA with a sulfur atom replacing one of the non-bridging oxygen atoms in the phosphate backbone.
These compounds share some similarities with this compound but differ in their structural modifications and specific applications .
Propriétés
Numéro CAS |
709641-79-2 |
|---|---|
Formule moléculaire |
C44H53N8O8P |
Poids moléculaire |
852.9 g/mol |
Nom IUPAC |
N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H53N8O8P/c1-29(2)52(30(3)4)61(58-24-12-23-45)60-38-37-41(51-28-46-36-39(51)48-42(49-40(36)53)47-27-50(5)6)59-43(38,25-56-37)26-57-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,37-38,41H,12,24-26H2,1-8H3,(H,48,49,53)/t37-,38+,41-,43-,61?/m1/s1 |
Clé InChI |
ACJXYPZQPQPGNE-KPKUBJDASA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


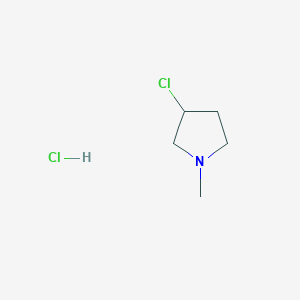
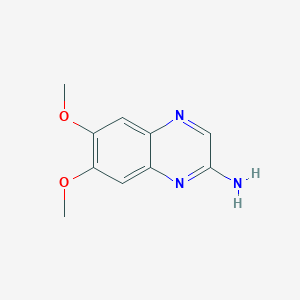
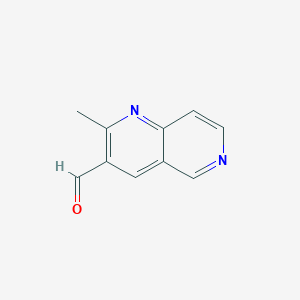

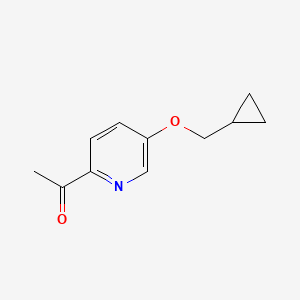
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)

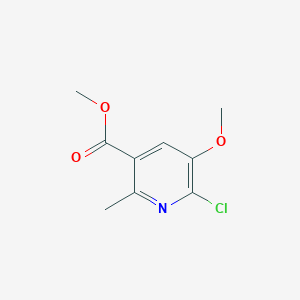
![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)
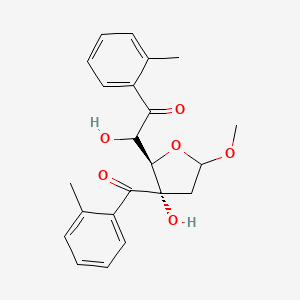
![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
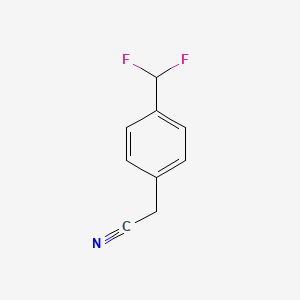
![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
